molecular formula C16H15ClN2O2S B5795967 N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide

N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide

Cat. No. B5795967
M. Wt: 334.8 g/mol
InChI Key: FOWKLRUDMUTXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide, also known as CPTH-EB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTH-EB has been found to inhibit histone acetyltransferases (HATs) and has been shown to have anti-cancer and anti-inflammatory effects. In

Mechanism of Action

N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide inhibits the activity of HATs by binding to the bromodomain of the protein p300/CBP-associated factor (PCAF). This binding prevents the interaction between PCAF and histones, leading to a decrease in histone acetylation and changes in gene expression.
Biochemical and Physiological Effects:
N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been shown to have anti-cancer effects in a number of different cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been found to have anti-inflammatory effects in models of rheumatoid arthritis and colitis. Additionally, N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been shown to have neuroprotective effects in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide in lab experiments is its specificity for HATs. This allows researchers to study the effects of inhibiting HATs without affecting other enzymes or processes. However, one limitation of using N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide. One area of interest is the development of new therapies for cancer and inflammatory diseases based on the inhibition of HATs. Another area of interest is the study of the neuroprotective effects of N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide in models of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Additionally, further research is needed to optimize the synthesis and solubility of N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide for use in lab experiments.

Synthesis Methods

The synthesis of N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide involves the reaction of 4-ethoxybenzoyl chloride with N-(3-chloroanilino)thiocarbamoyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature, and the resulting product is purified using column chromatography. The yield of N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide is typically around 50%.

Scientific Research Applications

N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of HATs, which are enzymes that add acetyl groups to histones, leading to changes in gene expression. Inhibition of HATs has been shown to have anti-cancer and anti-inflammatory effects, making N-{[(3-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide a promising candidate for the development of new therapies.

properties

IUPAC Name

N-[(3-chlorophenyl)carbamothioyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-2-21-14-8-6-11(7-9-14)15(20)19-16(22)18-13-5-3-4-12(17)10-13/h3-10H,2H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWKLRUDMUTXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)carbamothioyl]-4-ethoxybenzamide

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